molecular formula C25H22N4O2S B2583210 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1105218-20-9

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No. B2583210
M. Wt: 442.54
InChI Key: DPSICZVNAZHWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule likely containing a pyrazole ring and a naphthamide group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Naphthamide refers to amide derivatives of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrazoles generally have a five-membered ring with two adjacent nitrogen atoms . The naphthamide group would consist of a naphthalene moiety (two fused benzene rings) attached to an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide and related compounds have been synthesized and evaluated for various biological activities. For instance, studies on dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles highlighted their potential as antimicrobial agents. These compounds were derived from reactions involving naphtho[2,1-b]pyranone and arylmethylenemalononitriles, among other reactants, showcasing their versatility in generating compounds with promising antimicrobial properties (El-Gaby et al., 2000).

CDK2 Inhibitors and Anti-Proliferative Activity

Another significant area of application is in the design and synthesis of CDK2 inhibitors for potential cancer therapy. Pyrazolopyridine, furopyridine, and pyridine derivatives substituted with naphthyl and thienyl moieties have been synthesized from related compounds. These derivatives were evaluated for their ability to inhibit the CDK2 enzyme in vitro and demonstrated significant anti-proliferative activity against various human cancer cell lines, such as HCT-116, MCF-7, HepG2, and A549. The study provides insights into the structural requirements for CDK2 inhibitory activity, highlighting the therapeutic potential of these compounds (Abdel-Rahman et al., 2021).

Antimicrobial Activities

In addition to the above, some compounds, particularly those bearing a pyrazole nucleus and synthesized from naphtho[2,1-b]furan derivatives, have shown promising effects against tested Gram-positive and negative bacteria and fungi. These findings underscore the antimicrobial potential of such compounds, contributing to the search for new antibacterial and antifungal agents (El-Wahab et al., 2011).

Future Directions

The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. Pyrazole derivatives, in particular, have been the focus of many recent studies due to their diverse biological activities and potential use in the development of new drugs .

properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c30-23(26-13-17-7-2-1-3-8-17)14-29-24(21-15-32-16-22(21)28-29)27-25(31)20-12-6-10-18-9-4-5-11-19(18)20/h1-12H,13-16H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSICZVNAZHWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.